molecular formula C7H11NO2 B14000731 Nitromethylidenecyclohexane CAS No. 27861-39-8

Nitromethylidenecyclohexane

Cat. No.: B14000731
CAS No.: 27861-39-8
M. Wt: 141.17 g/mol
InChI Key: JVQOIOZEAYCROA-UHFFFAOYSA-N
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Description

Nitromethylidenecyclohexane is an organic compound characterized by a nitromethylene substituent attached to a cyclohexane ringThis compound is known for its neurotoxic properties and is effective both by contact and oral ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitromethylidenecyclohexane can be synthesized through the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide. This method provides high selectivity and conversion rates under mild reaction conditions . Another approach involves the nitration of cyclohexane with nitrogen dioxide or nitric acid at high temperatures (250–400°C), which proceeds through free radical chain reactions .

Industrial Production Methods

Industrial production of this compound typically involves the nitration of cyclohexane using nitric acid or nitrogen dioxide. The process requires careful control of reaction conditions to ensure high selectivity and yield while minimizing the production of waste acids and other by-products .

Chemical Reactions Analysis

Types of Reactions

Nitromethylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkanes.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products

    Oxidation: Nitroalkanes.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Nitromethylidenecyclohexane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

    Biology: Studied for its neurotoxic effects and potential use as a pesticide.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Nitromethylidenecyclohexane exerts its effects primarily through its interaction with acetylcholine receptors. It acts as a ligand-gated ion channel modulator, causing an extensive change in conformation that leads to the opening of an ion-conducting channel across the plasma membrane. This results in neurotoxic effects, making it effective as a pesticide .

Comparison with Similar Compounds

Similar Compounds

    Nitrocyclohexane: Similar in structure but lacks the methylene group.

    Cyclohexanone oxime: A derivative formed through the partial hydrogenation of nitrocyclohexane.

    Cyclohexylamine: Formed through the complete hydrogenation of nitrocyclohexane.

Uniqueness

Nitromethylidenecyclohexane is unique due to its nitromethylene substituent, which imparts distinct chemical reactivity and biological activity compared to other nitrocyclohexane derivatives. Its ability to act as a neurotoxicant and its rapid degradation in the environment make it particularly valuable in specific applications .

Properties

CAS No.

27861-39-8

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

nitromethylidenecyclohexane

InChI

InChI=1S/C7H11NO2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2

InChI Key

JVQOIOZEAYCROA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C[N+](=O)[O-])CC1

Origin of Product

United States

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